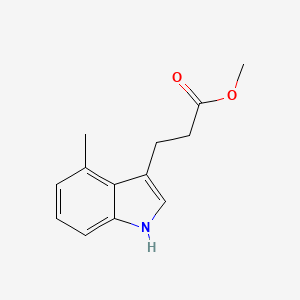

Methyl 3-(4-Methyl-3-indolyl)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

methyl 3-(4-methyl-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H15NO2/c1-9-4-3-5-11-13(9)10(8-14-11)6-7-12(15)16-2/h3-5,8,14H,6-7H2,1-2H3 |

InChI Key |

ZRHWTSMDXFOPOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CCC(=O)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for Indole Propanoate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "Methyl 3-(4-Methyl-3-indolyl)propanoate". Through ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For "this compound," the spectrum would exhibit characteristic signals for the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the propanoate chain, and the methyl protons of both the ester and the 4-methyl group. The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling patterns (spin-spin splitting) reveal adjacent non-equivalent protons.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal, with its chemical shift indicative of its hybridization and chemical environment (e.g., aromatic, aliphatic, carbonyl).

2D NMR experiments , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, confirming the structural assignments made from 1D NMR data. For instance, COSY spectra would show correlations between adjacent protons in the propanoate chain, while HSQC would link each proton to its directly attached carbon atom. The study of interactions between horseradish peroxidase and indole-3-propionic acid using two-dimensional 1H-NMR spectroscopy highlights the utility of this technique in understanding the binding of aromatic donor molecules. nih.gov

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Indole NH | 7.9-8.1 | br s | - |

| Aromatic CH | 6.9-7.5 | m | - |

| -CH₂- (propanoate, α to C=O) | ~2.6 | t | ~7 |

| -CH₂- (propanoate, β to C=O) | ~3.0 | t | ~7 |

| -OCH₃ (ester) | ~3.6 | s | - |

| 4-CH₃ (indole) | ~2.4 | s | - |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~173 |

| Aromatic C (indole) | 110-138 |

| -CH₂- (propanoate, α to C=O) | ~34 |

| -CH₂- (propanoate, β to C=O) | ~21 |

| -OCH₃ (ester) | ~52 |

| 4-CH₃ (indole) | ~12 |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound" and potential intermolecular interactions.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of specific bonds. The resulting spectrum displays characteristic absorption bands for various functional groups. For "this compound," key absorbances would include the N-H stretching of the indole ring, C-H stretching from the aromatic and aliphatic portions, a strong C=O stretching of the ester group, and C-O stretching vibrations.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of "this compound" would show characteristic bands for the indole ring breathing modes and other skeletal vibrations. researchgate.net Studies on indole and 3-methylindole (B30407) have provided a basis for the assignment of Raman bands to specific vibrational normal modes. nih.govacs.orgacs.orgmontclair.edu

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (indole) | Stretching | 3400-3300 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (ester) | Stretching | 1750-1735 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (ester) | Stretching | 1300-1000 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of "this compound" by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would typically show the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) couple a separation technique with mass spectrometry. notulaebotanicae.ro In GC-MS, the compound is vaporized and ionized, often by electron impact (EI), which leads to characteristic fragmentation. notulaebotanicae.ro The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and identification. The analysis of indole alkaloids has been successfully performed using GC-MS. notulaebotanicae.ro For "this compound," common fragmentation pathways would involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group. The analysis of tryptophan metabolites using GC-MS has shown reproducible formation of derivatives that can be analyzed effectively. mdpi.com

Interactive Data Table: Expected Mass Spectrometric Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 217 | Molecular Ion |

| [M - OCH₃]⁺ | 186 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | 158 | Loss of carbomethoxy radical |

| [C₉H₈N]⁺ | 130 | Indolyl-methyl fragment |

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "this compound" can be grown, this technique can provide highly accurate bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation in the solid state and identifying intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. The crystal structure of the related compound, methyl 3-(1H-indol-3-yl)propanoate, reveals an essentially planar conformation with molecules linked by intermolecular N—H⋯O hydrogen bonds. nih.gov

Chromatographic Methods for Purity Assessment, Separation, and Quantification (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of "this compound," separating it from impurities, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile compounds. A suitable reversed-phase HPLC method would allow for the determination of the purity of "this compound."

Gas Chromatography (GC) is used for the separation and analysis of volatile compounds. rsc.org For "this compound," GC can be used to assess its purity and, when coupled with a flame ionization detector (FID), for its quantification. rsc.org

Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of reactions and assessing the purity of a sample. By comparing the retention factor (Rf) of the sample to that of a standard, a qualitative assessment of purity can be made.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. For "this compound" (C₁₃H₁₅NO₂), the experimentally determined percentages of C, H, and N should closely match the calculated theoretical values, thereby confirming its elemental composition and supporting the proposed molecular formula. rsc.org

Interactive Data Table: Theoretical Elemental Analysis for this compound (C₁₃H₁₅NO₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 13 | 156.13 | 71.86% |

| Hydrogen | H | 1.01 | 15 | 15.15 | 6.98% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.45% |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.73% |

Chemical Reactivity and Transformational Chemistry of Methyl 3 4 Methyl 3 Indolyl Propanoate

Reactivity Profiles of the Indole (B1671886) Nitrogen (N1)

The nitrogen atom at the N1 position of the indole ring in Methyl 3-(4-Methyl-3-indolyl)propanoate possesses a lone pair of electrons that contributes to the aromaticity of the heterocyclic system. This nitrogen is generally nucleophilic and can participate in a variety of reactions.

The N-H proton is weakly acidic and can be removed by a strong base to form an indolyl anion. This deprotonation significantly enhances the nucleophilicity of the nitrogen, facilitating N-alkylation and N-acylation reactions. For instance, treatment with an alkyl halide in the presence of a base like sodium hydride results in the formation of N-alkylated derivatives.

N-acylation can be achieved using acylating agents such as acid chlorides or anhydrides. beilstein-journals.org This reaction is often performed to protect the indole nitrogen during subsequent transformations or to introduce functional groups that can modulate the electronic properties of the indole ring. clockss.org A summary of typical N-functionalization reactions is presented in Table 1.

Table 1: Representative N-Functionalization Reactions of Indole Derivatives

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl Indole |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl Indole |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl Indole |

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring System, with Emphasis on C3 and C4 Reactivity

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The C3 position is typically the most reactive site. quimicaorganica.org However, in this compound, the C3 position is already substituted. Therefore, electrophilic attack will be directed to other positions on the ring, primarily the C2 position of the pyrrole (B145914) ring and the C5, C6, and C7 positions of the benzene (B151609) ring.

The 4-methyl group is an electron-donating group, which activates the benzene portion of the indole nucleus towards electrophilic aromatic substitution, particularly at the C5 and C7 positions. The propanoate side chain at C3, being weakly deactivating, will have a lesser influence on the regioselectivity of these reactions.

Functionalization at the C4 position is notoriously challenging due to its lower reactivity compared to other positions on the indole ring. rsc.orgbohrium.com However, modern synthetic methods, often involving transition-metal catalysis and the use of directing groups, have enabled the selective functionalization of the C4 position. researchgate.netacs.org

Nucleophilic aromatic substitution on the indole ring is generally disfavored due to the electron-rich nature of the ring system. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack, which are absent in this compound.

Transformations of the Ester Functional Group (e.g., Hydrolysis, Transesterification, Reduction to Alcohol)

The methyl ester of the propanoate side chain is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(4-Methyl-3-indolyl)propanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out with an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup.

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester functionality.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, 3-(4-Methyl-3-indolyl)propan-1-ol. This transformation is commonly achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent. A summary of these transformations is provided in Table 2.

Table 2: Key Transformations of the Ester Functional Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | H3O+ or NaOH(aq), then H3O+ | 3-(4-Methyl-3-indolyl)propanoic acid |

| Transesterification | R'OH, H+ or R'O- | Alkyl 3-(4-Methyl-3-indolyl)propanoate |

| Reduction | LiAlH4, then H2O | 3-(4-Methyl-3-indolyl)propan-1-ol |

Stereoselective and Asymmetric Synthesis of Chiral Derivatives

The structure of this compound offers several opportunities for the introduction of chirality, leading to the synthesis of enantiomerically enriched derivatives. nih.gov Asymmetric synthesis can be approached in several ways. rsc.org

For instance, if a double bond were to be introduced into the propanoate side chain, its asymmetric hydrogenation using a chiral catalyst could establish a stereocenter. dicp.ac.cn Alternatively, enantioselective functionalization of the indole ring or the side chain can be achieved using chiral reagents or catalysts. nih.gov The development of chiral catalysts has enabled a wide range of asymmetric transformations on indole derivatives, including alkylations, additions, and cyclizations. organic-chemistry.org

Oxidation and Reduction Pathways of the Indole Moiety

The indole ring in this compound can undergo both oxidation and reduction reactions.

Oxidation: The indole moiety can be oxidized to form various products, with the most common being the corresponding oxindole. rsc.org This transformation can be achieved using a variety of oxidizing agents. The oxidation of indole-3-propionic acid and its derivatives has been studied in the context of their antioxidant properties. nih.gov

Reduction: The indole ring can be reduced to an indoline (B122111) (2,3-dihydroindole) derivative. acs.org This is typically accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The specific conditions of the reduction can influence the degree of saturation of the heterocyclic ring.

Cyclization and Rearrangement Reactions Involving Indole Propanoates

The propanoate side chain provides a reactive handle for intramolecular cyclization reactions, leading to the formation of polycyclic indole structures. For example, the carboxylic acid obtained from the hydrolysis of the ester can undergo an intramolecular Friedel-Crafts acylation in the presence of a strong acid, such as polyphosphoric acid, to form a new six-membered ring fused to the indole core. nih.govresearchgate.net Such cyclization reactions are valuable in the synthesis of complex natural products and other biologically active molecules.

Rearrangement reactions of indole derivatives are also known, although they are less common for simple indole propanoates. Under certain conditions, rearrangements involving the side chain or the indole ring can occur, leading to the formation of isomeric products.

Computational Chemistry and Theoretical Investigations of Methyl 3 4 Methyl 3 Indolyl Propanoate

Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity

The electronic structure of the indole (B1671886) moiety is characterized by a delocalized π-system extending over the fused bicyclic ring. DFT calculations can map the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For indole derivatives, the HOMO is typically distributed over the indole ring, indicating its electron-rich nature and susceptibility to electrophilic attack. The LUMO, conversely, describes the regions where an accepted electron would reside. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Substituents on the indole ring, such as the 4-methyl group and the 3-propanoate chain, can modulate this energy gap. The methyl group, being an electron-donating group, is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity. chemrxiv.org

Molecular electrostatic potential (MEP) maps, generated from quantum chemical calculations, visualize the charge distribution and are useful for identifying sites prone to electrophilic and nucleophilic attack. In indole derivatives, the region around the nitrogen atom and certain carbon atoms of the pyrrole (B145914) ring typically exhibit negative electrostatic potential, making them susceptible to electrophilic interactions. researchgate.net

The stability of Methyl 3-(4-Methyl-3-indolyl)propanoate can be assessed by calculating its heat of formation (HOF). Isodesmic reactions, a computational strategy where the number and types of bonds are conserved on both sides of a hypothetical reaction, are often employed with DFT methods to obtain reliable HOF values. The aromaticity of the indole ring, a key contributor to its stability, can also be quantified using computational methods such as the nucleus-independent chemical shift (NICS) and harmonic oscillator model of aromaticity (HOMA). These calculations consistently confirm the aromatic character of the indole nucleus, which is essential for its chemical behavior and biological activity.

Table 1: Calculated Electronic Properties of Indole Derivatives (Illustrative)

| Property | Indole | 4-Methylindole (B103444) | Methyl 3-(1H-indol-3-yl)propanoate |

|---|---|---|---|

| HOMO Energy (eV) | -5.89 | -5.75 | -5.92 |

| LUMO Energy (eV) | -0.15 | -0.12 | -0.20 |

| HOMO-LUMO Gap (eV) | 5.74 | 5.63 | 5.72 |

| Heat of Formation (kcal/mol) | 37.2 | 29.09 | -25.5 (estimated) |

Conformational Analysis and Molecular Dynamics Simulations of Flexible Indole Propanoates

The propanoate side chain in this compound introduces significant conformational flexibility. Understanding the preferred conformations of this side chain is crucial as it can dictate how the molecule interacts with biological targets. Conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer using quantum mechanical or molecular mechanics methods. This allows for the identification of low-energy, stable conformations.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms in the molecule in a solvated environment, MD can explore the conformational landscape and identify the most populated conformational states. tandfonline.com For indole derivatives, MD simulations can reveal how the flexible side chain interacts with the indole ring and the surrounding solvent molecules. The stability of different conformations and the energy barriers for transition between them can be assessed, providing insights into the molecule's dynamic behavior under physiological conditions. These simulations are particularly important for understanding how the molecule might adapt its shape to fit into a protein's binding pocket. tandfonline.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with high accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C when compared to experimental data for similar molecules.

Similarly, the vibrational frequencies in an IR spectrum can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies and their corresponding intensities can then be used to generate a theoretical IR spectrum. researchgate.net For indole derivatives, characteristic N-H and C-H stretching frequencies, as well as vibrations associated with the aromatic ring and the ester group of the propanoate side chain, can be predicted. nih.govacs.orgresearchgate.net While there might be systematic errors in the calculated frequencies, these can often be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. researchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Indole Derivative (Illustrative)

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| ¹H NMR (indole N-H, ppm) | 8.10 | 8.05 |

| ¹³C NMR (indole C2, ppm) | 124.3 | 125.1 |

| IR Frequency (N-H stretch, cm⁻¹) | 3406 | 3415 (scaled) |

| IR Frequency (C=O stretch, cm⁻¹) | 1735 | 1740 (scaled) |

Theoretical Elucidation of Reaction Mechanisms and Transition State Analysis for Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthetic pathways leading to this compound. A plausible synthetic route is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. wikipedia.org

Theoretical studies can elucidate the detailed mechanism of the Fischer indole synthesis by identifying the structures of intermediates and transition states along the reaction pathway. researchgate.netbyjus.com The key step in this synthesis is a nih.govnih.gov-sigmatropic rearrangement. 88guru.com Quantum chemical calculations can determine the activation energy for this and other steps, providing insights into the reaction kinetics and the factors that control the regioselectivity of the reaction. By modeling the reaction in the presence of an acid catalyst, the role of the catalyst in lowering the activation barriers can be understood. This detailed mechanistic understanding can aid in optimizing reaction conditions to improve the yield and purity of the desired product.

Molecular Docking Studies and Ligand-Target Interaction Modeling for Biological Systems

Given the prevalence of the indole scaffold in biologically active molecules, it is likely that this compound may interact with various biological targets, such as enzymes or receptors. researchgate.net Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netdergipark.org.tr

In a typical molecular docking study, a three-dimensional model of the target protein is used, and the ligand is placed in the binding site in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding mode. nih.govsemanticscholar.org These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. nih.gov For this compound, docking studies could explore its potential to bind to targets where other indole derivatives have shown activity, providing hypotheses about its mechanism of action that can be tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Propanoate Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like indole propanoate analogs, QSAR models can be developed to predict their activity based on calculated molecular descriptors. nih.govjocpr.comresearchgate.net

In a QSAR study, a dataset of compounds with known biological activities is used. For each compound, a set of molecular descriptors, which are numerical representations of their chemical structure (e.g., electronic, steric, and hydrophobic properties), is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. nih.govmdpi.com These models can generate contour maps that visualize the regions where steric bulk, positive or negative charge, or hydrophobic character is favorable or unfavorable for activity. Such models can be highly predictive and are valuable tools in drug design for optimizing the structure of lead compounds to enhance their biological activity.

Exploration of Biological Interactions and Mechanistic Pathways of Indole Propanoates

Mechanistic Studies of Antimicrobial Activities in Model Organisms

Indole (B1671886) propionic acid (IPA), a related compound, has demonstrated notable antimicrobial properties, particularly against a broad spectrum of mycobacteria, including drug-resistant Mycobacterium tuberculosis. nih.govfrontiersin.org The primary mechanism of its antimycobacterial action is the inhibition of tryptophan biosynthesis. frontiersin.org IPA acts as an allosteric inhibitor of anthranilate synthase (TrpE), a key enzyme in this pathway. frontiersin.org By mimicking tryptophan, IPA binds to the allosteric site of TrpE, effectively shutting down the enzyme's activity and halting the production of this essential amino acid. frontiersin.org This novel antibiotic mechanism decouples the bacterial regulatory feedback loop. frontiersin.org

Early in vitro experiments also revealed that IPA can inhibit the growth of Legionella pneumophila, with its bacteriostatic effect increasing with higher concentrations and longer exposure times. nih.gov While the in-vivo efficacy of IPA against bacteria other than M. tuberculosis requires further investigation, these findings highlight its potential as an antimicrobial agent. researchgate.net The gut microbiota is a natural source of IPA, suggesting a possible link between gut health and susceptibility to certain mycobacterial infections. nih.govfrontiersin.org

Investigation of Anti-Inflammatory Mechanisms at the Molecular and Cellular Levels

Indole propanoates exhibit significant anti-inflammatory properties through the modulation of key signaling pathways. nih.govnih.gov A central mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov In liver cells, Indole propionic acid (IPA) can directly suppress the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines. nih.gov IPA can also indirectly inhibit NF-κB by strengthening the gut barrier, which prevents the activation of Toll-like receptor 4 (TLR4) by bacterial endotoxins. nih.gov

Furthermore, IPA has been shown to activate the Pregnane X Receptor (PXR), a nuclear receptor known to reduce the secretion of inflammatory factors by inhibiting the NF-κB pathway. nih.govfrontiersin.org In muscle cells, IPA activates PXR and also inhibits the TLR4/MyD88/NF-κB signaling pathway, resulting in the downregulation of pro-inflammatory markers such as CCL2, CCL5, IL-1β, and TNF-α. nih.gov In an in vitro model using mouse macrophages, IPA demonstrated a dose-dependent inhibition of NF-κB signaling and the phosphorylation of its p65 subunit. nih.gov

The anti-inflammatory effects of indole propanoates are also mediated through the Aryl hydrocarbon Receptor (AhR). researchgate.net By activating AhR and PXR in intestinal epithelial cells, IPA can regulate immune responses and influence the secretion of cytokines. researchgate.net This dual receptor activation highlights the multifaceted approach through which these compounds can mitigate inflammation.

Elucidation of Antioxidant Mechanisms and Free Radical Scavenging Properties

Indole propionic acid (IPA) is recognized as a potent antioxidant and an efficient scavenger of free radicals. nih.govresearchgate.net Its antioxidant activity has been demonstrated in both aqueous and ethanolic media. nih.govresearchgate.net The primary mechanism of its antioxidant action is through the donation of a hydrogen atom from the pyrrole (B145914) nitrogen of the indole ring, which neutralizes reactive oxygen species (ROS). researchgate.net

Kinetic competition studies have confirmed IPA's powerful hydroxyl radical scavenging ability. sigmaaldrich.com It has been shown to effectively inhibit hydroxyl radical-initiated lipid peroxidation in brain tissue. sigmaaldrich.com The rate constant for its reaction with hydroxyl radicals is remarkably high, indicating a very efficient scavenging process. sigmaaldrich.com Additionally, higher concentrations of IPA have been found to inhibit oxidative damage induced by metal ions like Fe3+ and Cr3+. nih.gov

The antioxidant properties of indole compounds are influenced by their chemical structure. nih.gov The presence of hydroxyl groups on the indole ring can significantly enhance their radical scavenging capabilities in both aqueous and lipid environments. nih.gov The ability of IPA to counteract oxidative stress is a key component of its protective effects in various biological contexts. nih.govmdpi.com

Research into Anti-Cancer Pathways in Diverse Cell Lines (e.g., HDAC inhibition, apoptosis induction)

Indole derivatives have been a significant focus of anti-cancer research due to their ability to modulate various cellular pathways involved in tumorigenesis. nih.govresearchgate.net One of the key mechanisms under investigation is the inhibition of histone deacetylases (HDACs). nih.govresearchgate.net Methyl 3-(1H-indol-3-yl)propanoate, a related compound, has been used as a precursor in the synthesis of some indole derivatives that act as HDAC inhibitors. nih.govresearchgate.net HDAC inhibitors are a class of anti-cancer agents that can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells.

The induction of apoptosis, or programmed cell death, is another critical anti-cancer strategy employed by indole derivatives. nih.govresearchgate.net Some novel indole-based compounds have been shown to selectively induce apoptosis in tumor cells. nih.gov This can be achieved through the generation of reactive oxygen species (ROS) within the cancer cells, leading to cellular damage and the activation of apoptotic pathways. nih.govnih.gov Studies have shown that tumor cells with high basal ROS levels and mutated p53 are particularly susceptible to ROS-induced apoptosis by certain indole derivatives. nih.gov

Furthermore, some indole compounds can inhibit cancer cell invasion by targeting specific signaling pathways. nih.gov For instance, Methyl-3-indolylacetate has been found to suppress cancer cell invasion by inhibiting the MEK1/2-ERK1/2 signaling pathway, which is crucial for cell proliferation and migration. nih.gov This inhibition leads to a decrease in the expression and activity of matrix metalloproteinase 9 (MMP-9), an enzyme that plays a key role in the degradation of the extracellular matrix during cancer cell invasion. nih.gov

The anti-cancer mechanisms of indole propanoates are diverse and can involve:

HDAC Inhibition: Altering gene expression to suppress tumor growth. nih.govresearchgate.net

Apoptosis Induction: Triggering programmed cell death in cancer cells, often through ROS production. nih.govmdpi.com

Inhibition of Invasion: Blocking key signaling pathways like MEK/ERK to prevent cancer cell migration. nih.gov

Neurobiological Research: Exploration of Receptor Agonism/Antagonism (e.g., S1P1 receptors, serotonin (B10506) pathways)

The structural similarity of indole compounds to the neurotransmitter serotonin has led to extensive research into their neurobiological activities, particularly their interactions with serotonin receptors. nih.gov Many indole derivatives have been synthesized and studied as ligands for serotonin 5-HT1A and 5-HT2A receptors, which are involved in regulating mood, cognition, and memory. nih.gov The primary interaction between these ligands and the receptors is often an electrostatic interaction between a protonatable nitrogen atom on the ligand and a conserved aspartate residue in the receptor. nih.gov

The indole moiety of these compounds typically penetrates deep into the receptor's binding pocket, forming hydrophobic interactions with key amino acid residues. nih.gov This interaction can lead to either agonistic or antagonistic effects, depending on the specific structure of the compound and the receptor subtype. Agonists of the 5-HT1A receptor, for example, are effective in treating depression, while antagonists of the 5-HT2A receptor are used in the management of schizophrenia and anxiety. nih.gov

Plant Biology and Agrochemical Applications (e.g., Auxin Signaling Modulation, Biological Nitrification Inhibition)

In the realm of plant biology, indole propanoates have garnered attention for their auxin-like activities and their role in biological nitrification inhibition. researchgate.netnih.gov Indole-3-propionic acid (IPA), which is structurally similar to the primary plant hormone auxin (indole-3-acetic acid, IAA), has been shown to modulate root development in plants like Arabidopsis thaliana. nih.govnih.gov

IPA can influence lateral root development by directly targeting the auxin signaling pathway. nih.govnih.gov It binds to the TIR1/AFB-Aux/IAA co-receptor complex, which then activates the expression of downstream auxin-responsive genes. nih.govnih.gov This demonstrates that IPA can function as a signaling molecule in plants, potentially acting as a form of inter-kingdom communication between soil microbes that produce it and the plants themselves. nih.gov

Another significant application of indole propanoates in agriculture is as biological nitrification inhibitors (BNIs). nih.govecologic.eu Nitrification is a microbial process that converts ammonium (B1175870) to nitrate (B79036) in the soil. researchgate.netumweltbundesamt.de This can lead to the loss of nitrogen fertilizer through leaching and the emission of nitrous oxide, a potent greenhouse gas. ecologic.euthepharmajournal.com Certain plants naturally release BNIs from their roots to suppress the activity of nitrifying bacteria. ecologic.euumweltbundesamt.de

Compounds like methyl 3-(4-hydroxyphenyl)propionate (MHPP) have been identified as effective BNIs. researchgate.netnih.gov These compounds work by inhibiting the key enzymes involved in nitrification, such as ammonia (B1221849) monooxygenase (AMO) and hydroxylamine (B1172632) oxidoreductase (HAO). researchgate.net By slowing down the conversion of ammonium to nitrate, BNIs can improve nitrogen use efficiency in crops and reduce the environmental impact of nitrogen fertilizers. thepharmajournal.com

Structure-Activity Relationship (SAR) Studies for Indole Propanoates to Identify Key Pharmacophores

There are no specific structure-activity relationship (SAR) studies published in the scientific literature for Methyl 3-(4-Methyl-3-indolyl)propanoate.

Investigation of In Vitro Metabolic Stability and Biotransformation Pathways

There is no available research investigating the in vitro metabolic stability or biotransformation pathways specifically for this compound.

Metabolic stability assays, typically conducted using in vitro systems like liver microsomes or hepatocytes, are crucial for determining a compound's susceptibility to metabolism by enzymes such as the cytochrome P450 family. nuvisan.com These studies provide key parameters like intrinsic clearance and half-life. nuvisan.com For indole-based compounds, metabolic transformations often involve hydroxylation of the indole ring or hydrolysis of ester groups. nih.gov The presence of a methyl group on the indole ring can influence metabolic pathways, potentially by blocking sites of oxidation or by being a site of oxidation itself. nih.gov However, without experimental studies on this compound, its metabolic fate remains uncharacterized. There is no data to report on its rate of metabolism, the identity of its metabolites, or the specific enzymes involved in its biotransformation.

Applications in Advanced Materials Science and Catalysis Research

Utilization as Precursors for Polymer Synthesis and Material Functionalization

Currently, there is no readily available scientific literature detailing the use of Methyl 3-(4-Methyl-3-indolyl)propanoate as a precursor for polymer synthesis or in the functionalization of materials. The potential for its use in these applications would theoretically stem from the reactivity of the indole (B1671886) ring and the propanoate group. However, without specific studies, any discussion remains speculative.

Role in Supramolecular Chemistry and Self-Assembly of Novel Architectures

Detailed research on the role of this compound in supramolecular chemistry and the self-assembly of novel architectures has not been found in the available scientific literature. The indole moiety is known to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to supramolecular assembly. Yet, specific examples or data for this compound are not documented.

Application as Ligands in Metal-Catalyzed Reactions or as Organocatalysts

There is no specific information in the current body of scientific literature on the application of this compound as a ligand in metal-catalyzed reactions or as an organocatalyst. While indole-containing compounds have been explored as ligands and in organocatalysis, the specific catalytic activity or coordination chemistry of this compound has not been reported.

Development of Chemosensors and Biosensors based on Indole Derivatives

The development of chemosensors and biosensors is a field where indole derivatives have been actively investigated due to their inherent photophysical properties. researchgate.netresearchgate.netsjp.ac.lk The indole scaffold can be modified to create compounds that exhibit changes in fluorescence or color upon binding with specific analytes, such as metal ions. nih.govmdpi.com For instance, various indole-based chemosensors have been designed for the detection of ions like Cu²⁺, Fe³⁺, and Zn²⁺. researchgate.netsjp.ac.lkmdpi.com These sensors often rely on mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

In the realm of biosensors, indole derivatives are utilized to create systems for detecting biologically relevant molecules. researchgate.netacs.org These can be whole-cell biosensors or those based on specific proteins that recognize indole compounds. mdpi.comacs.orgnih.gov However, specific research detailing the design or application of chemosensors or biosensors based on this compound is not available in the reviewed scientific literature.

Future Research Directions and Emerging Paradigms for Methyl 3 4 Methyl 3 Indolyl Propanoate Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of compounds like Methyl 3-(4-Methyl-3-indolyl)propanoate. nih.govacs.orgastrazeneca.com These computational tools offer powerful methods for accelerating the design of novel derivatives and predicting efficient synthetic pathways. springernature.comnih.gov

Generative AI models, such as generative adversarial networks (GANs) and autoencoders, can learn from vast datasets of existing chemical structures to propose new molecules based on the indole (B1671886) propanoate scaffold. acs.org For this compound, this could involve designing analogs with optimized properties by suggesting modifications to the indole ring or the propanoate side chain. Machine learning algorithms, particularly graph neural networks, are increasingly used to predict molecular properties with high accuracy, including bioactivity, toxicity, and pharmacokinetic profiles, thereby streamlining the initial stages of drug discovery. astrazeneca.com

Furthermore, AI is making significant inroads into synthesis prediction. Retrosynthesis prediction tools, often based on deep learning, can analyze a target molecule like this compound and propose a step-by-step synthetic route from available starting materials. nih.gov This not only aids in planning the synthesis of the compound itself but also facilitates the creation of compound libraries for screening purposes. nih.gov

Table 1: Applications of AI/ML in Indole Compound Research

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| De Novo Design | Generative models create novel molecular structures with desired properties. | Designing new analogs with potentially enhanced biological activity or improved physicochemical properties. |

| Property Prediction | ML models predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Prioritizing derivatives for synthesis and experimental testing, reducing time and cost. astrazeneca.com |

| Retrosynthesis Prediction | AI algorithms suggest viable synthetic routes for a target molecule. | Optimizing the synthesis of the compound and its analogs. nih.gov |

| High-Throughput Screening Analysis | ML helps analyze large datasets from HTS to identify active compounds and patterns. | Accelerating the identification of hits from biological screening campaigns. nih.gov |

Exploration of Novel Biological Targets and Uncharted Mechanistic Pathways

Indole derivatives are known for their wide range of biological activities, functioning as anticancer, antioxidant, and anti-HIV agents. researchgate.netresearchgate.netresearchgate.net The parent compound, indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, has been shown to have neuroprotective and anti-inflammatory effects, primarily through its potent antioxidant properties. nih.gov

Future research on this compound should focus on identifying its specific molecular targets. High-throughput screening against diverse panels of receptors, enzymes, and ion channels could reveal novel biological activities. Given the structural similarity to IPA, initial investigations could explore its potential as a modulator of oxidative stress pathways. nih.gov

Moreover, untargeted metabolomics and proteomics approaches could be employed to understand how cells and organisms respond to the compound. This can help in elucidating uncharted mechanistic pathways and identifying off-target effects. For instance, studies could investigate its influence on gut microbiota composition and function, or its potential interaction with targets like matrix metalloproteinase-9 (MMP-9), which has been a target for other novel indole derivatives. nih.gov

Development of Advanced Analytical Techniques for In Situ Reaction Monitoring and Real-Time Analysis

The synthesis of complex molecules like indole derivatives necessitates precise control over reaction conditions. rsc.orgresearchgate.netorganic-chemistry.org The development and application of advanced analytical techniques for real-time, in situ monitoring are crucial for optimizing reaction yields, minimizing impurities, and understanding reaction kinetics.

Techniques such as Process Analytical Technology (PAT), incorporating methods like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products throughout a synthesis. This would allow for dynamic adjustments to reaction parameters to maintain optimal conditions for the synthesis of this compound.

Furthermore, novel biosensor-based assays are emerging for the sensitive detection of indoles. nih.gov Cell-free protein synthesis (CFPS) systems have been engineered to detect indole by converting it to tryptophan, which is then incorporated into a signal-generating protein. frontiersin.orgnih.gov Adapting such systems could lead to highly sensitive methods for quantifying this compound in biological samples or for monitoring its production in engineered microbial systems.

Biomimetic Synthesis Approaches for Indole Propanoate Scaffolds

Nature provides a rich blueprint for the synthesis of complex indole alkaloids. Biomimetic synthesis, which mimics biosynthetic pathways, offers an elegant and efficient strategy for constructing molecular scaffolds. researchgate.netthieme-connect.com These approaches often involve cascade reactions that build molecular complexity rapidly and with high stereoselectivity. acs.orgnih.gov

For the indole propanoate scaffold, a biomimetic approach might draw inspiration from the biosynthesis of tryptophan-derived natural products. nih.gov Research could explore enzyme-catalyzed or chemo-enzymatic routes that utilize tryptophan or related precursors. Iron-catalyzed oxidative coupling, for example, has been used in the biomimetic synthesis of moschamine-related indole alkaloids and could be adapted for indole propanoate structures. acs.orgnih.gov Such strategies are not only efficient but also align with the principles of green chemistry by often proceeding under mild conditions. rsc.org

High-Throughput Screening Methodologies for Biological Activity Profiling

To fully understand the therapeutic potential of this compound and its derivatives, comprehensive biological activity profiling is essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a multitude of biological targets. mdpi.com

Libraries based on the this compound scaffold can be synthesized and screened against panels of cancer cell lines, microbial strains, and specific enzymes or receptors. researchgate.net For example, HTS was used to identify novel indole derivatives as inhibitors of proMMP-9 activation. nih.gov Colorimetric assays have been developed for the high-throughput quantification of indoles and their enzymatic products, which can facilitate the screening of mutant enzyme libraries for biocatalysis applications. researchgate.net Additionally, high-performance affinity chromatography (HPAC) is a powerful HTS method for characterizing drug-protein interactions, and various indole compounds have been evaluated as probes for such systems. unl.edu

Expansion of Structure-Activity Relationship Studies to Include Stereochemical Influences

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. researchgate.net For indole derivatives, SAR studies have been crucial in optimizing their activity as, for example, HIV-1 fusion inhibitors or antimicrobial agents. nih.govfrontiersin.org

While this compound itself is achiral, the introduction of stereocenters into the molecule could have a profound impact on its biological activity. Future SAR studies should therefore focus on the synthesis and evaluation of stereoisomers of its derivatives. For instance, introducing substituents on the propanoate side chain would create chiral centers. The differential activity of enantiomers or diastereomers would provide critical information about the specific interactions between the compound and its biological target. Studies on other indole-derived compounds have shown that stereochemistry plays a crucial role in their potency and receptor binding affinity. researchgate.netnih.gov

Table 2: Key Structural Modifications and Their Potential Impact

| Modification Site | Potential Modification | Expected Impact on Activity |

|---|---|---|

| Indole N1 Position | Alkylation, Acylation | Modulate lipophilicity and hydrogen bonding capacity. |

| Indole C4-Methyl Group | Removal, Replacement (e.g., with halogen) | Alter steric and electronic properties, influencing target binding. |

| Propanoate Side Chain | Introduction of stereocenters, cyclization | Probe the 3D space of the binding pocket; constrain conformation. |

| Ester Moiety | Conversion to amide, carboxylic acid | Change solubility, metabolic stability, and hydrogen bonding potential. |

Global Collaborative Research Initiatives in Indole Chemistry

The complexity and broad importance of indole chemistry necessitate a collaborative, global approach to research. bioengineer.org Recent breakthroughs, such as the development of novel copper-catalyzed methods for the selective modification of the indole ring at challenging positions, highlight the vibrancy and global nature of the field. bioengineer.orgeurekalert.orgsciencedaily.com

Future progress in understanding and utilizing this compound will be accelerated by international collaborations. These initiatives can take the form of shared compound libraries, open-access databases of screening data, and joint research programs between academic institutions and pharmaceutical companies. Such collaborations foster the exchange of ideas and resources, enabling more comprehensive studies that span from fundamental synthesis to advanced biological evaluation. The development of sustainable, multicomponent reactions for indole synthesis is an example of research that benefits from a wide dissemination of knowledge. rug.nl These global efforts will be instrumental in unlocking the full potential of the vast chemical space occupied by indole derivatives.

Q & A

Q. What are the established synthetic routes for Methyl 3-(4-Methyl-3-indolyl)propanoate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via multi-step protocols involving indole functionalization and esterification. A common approach includes:

- Step 1 : Alkylation or prenylation of the indole core using reagents like 2-methylbut-3-en-2-yl derivatives under palladium catalysis .

- Step 2 : Propanoate ester formation via nucleophilic substitution or Mitsunobu reaction.

- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. methanol), reaction time (4–24 hours), and chiral ligands (e.g., (R)-BINAP) to enhance enantioselectivity and reduce byproducts . Purification via column chromatography (PE/EtOAc gradients) is critical for isolating high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify indole proton environments (δ 7.2–7.8 ppm) and ester carbonyl signals (δ 167–177 ppm) .

- X-ray Crystallography : Using SHELX software for resolving crystal structures and validating stereochemistry .

- HPLC-MS : To assess purity (>95%) and molecular weight confirmation (C₁₃H₁₅NO₂, ~217.27 g/mol) .

Q. How does the methyl substitution at the 4-position of the indole ring influence the compound’s chemical reactivity?

The 4-methyl group:

- Steric Effects : Hinders electrophilic substitution at the adjacent C3 position, directing reactivity to the C2 or C5 positions .

- Electronic Effects : Enhances electron density on the indole ring, favoring nucleophilic additions or cyclization reactions . Comparative studies with non-methylated analogs show reduced oxidation rates in methyl-substituted derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor agonism) often arise from:

- Structural Variability : Minor substituent changes (e.g., nitro vs. chloro groups at C5) alter binding affinities. For example, nitro derivatives exhibit stronger kinase inhibition, while chloro analogs show receptor-modulating effects .

- Experimental Design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (IC₅₀ vs. EC₅₀ metrics) can skew results. Standardizing protocols (e.g., ATP concentration in kinase assays) is critical .

Q. What strategies are effective for enantiomeric separation of this compound analogs?

- Chiral Chromatography : Use of amylose- or cellulose-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer’s ester group .

- Crystallization-Induced Diastereomerism : Co-crystallization with chiral auxiliaries (e.g., tartaric acid) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Docking Studies : Tools like AutoDock Vina simulate binding to enzymes (e.g., cytochrome P450) or receptors (e.g., serotonin 5-HT₂A). Key parameters include binding energy (< -8 kcal/mol) and hydrogen-bond interactions with active-site residues .

- MD Simulations : GROMACS trajectories reveal stability of ligand-target complexes over 100-ns simulations, identifying critical conformational changes .

Methodological Tables

Q. Table 1: Comparative Reactivity of Indole Derivatives

| Compound | Substituent Position | Key Reactivity Trend | Reference |

|---|---|---|---|

| This compound | C4-methyl | Electrophilic substitution at C2/C5 | |

| Methyl 3-(4-Chloro-3-indolyl)propanoate | C4-chloro | Oxidative degradation at C3 | |

| Ethyl 3-(6-Methyl-3-indolyl)propanoate | C6-methyl | Enhanced nucleophilic aromatic substitution |

Q. Table 2: Analytical Data for this compound

| Technique | Key Signals/Parameters | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz) | δ 3.63 (s, 3H, OCH₃) | Confirms methyl ester group |

| ¹³C NMR (101 MHz) | δ 177.22 (C=O) | Ester carbonyl resonance |

| X-ray Diffraction | Space group P2₁2₁2₁, Z = 4 | Orthorhombic crystal system |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.